molecular formula C8H7FN2S B2827206 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine CAS No. 156970-37-5

5-Fluoro-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2827206
CAS No.: 156970-37-5
M. Wt: 182.22
InChI Key: DKFAKMRNAXFLMD-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and an amine group at the 2nd position of the benzothiazole ring.

Safety and Hazards

The safety information for 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with fluorinated aldehydes or ketones under acidic conditions . Another approach includes the reaction of 2-mercaptoaniline with acid chlorides, followed by fluorination and methylation steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-aminobenzothiazole
  • 4-Methyl-2-aminobenzothiazole
  • 5-Methyl-2-aminobenzothiazole

Uniqueness

5-Fluoro-4-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity compared to other benzothiazole derivatives. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group contributes to its overall reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

5-fluoro-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-5(9)2-3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFAKMRNAXFLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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